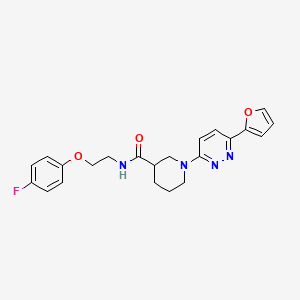

![molecular formula C15H15FN6O B2559751 (E)-6-(tert-butyl)-8-((4-fluorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 328020-80-0](/img/structure/B2559751.png)

(E)-6-(tert-butyl)-8-((4-fluorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

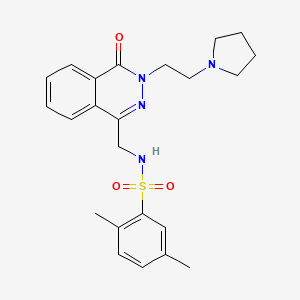

The compound belongs to the class of organic compounds known as triazolotriazines, which are aromatic heterocyclic compounds containing a triazole ring fused to a triazine ring. The presence of the fluorobenzylidene group suggests that it might have been synthesized via a condensation reaction .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as triazolotriazines, are typically synthesized via condensation reactions . The tert-butyl group and the fluorobenzylidene group might have been introduced via substitution reactions.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolotriazine core, with a tert-butyl group and a fluorobenzylidene-amino group attached to it. The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorobenzylidene group and the electron-donating tert-butyl group. The amino group might also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom might increase its stability and lipophilicity .Scientific Research Applications

Synthesis and Structural Characterization

- Synthesis Methods : The synthesis of derivatives of this compound involves interactions with various agents, demonstrating the compound's versatility in chemical reactions. For instance, the compound can undergo reactions with carboxylic acids chlorides, resulting in the formation of amides, showcasing its reactivity and potential for modification (Mironovich & Shcherbinin, 2014).

Biological Activities

- Antioxidant Properties : Some derivatives have been studied for their antioxidant properties, which are crucial for combatting oxidative stress associated with various diseases. It was found that introducing specific substituents into the benzene ring affects the antioxidant properties of the compound, with certain derivatives showing promising antioxidant activity (Novodvorskyi et al., 2020).

Photophysical Properties

- Photophysical Studies : The design and synthesis of novel azole derivatives, including triazolothiadiazole derivatives, have been explored for their structural characterization, thermal stability, and fluorescence properties. These compounds have shown efficient visible absorption and brightness, indicating potential for applications in bioimaging, photonic applications, and solar cells (Saleem & Lee, 2015).

Antimicrobial Activities

- Antibacterial Activity : Novel derivatives have been synthesized and evaluated for their antimicrobial activity. Some compounds with specific side chains exhibited comparable or even better antibacterial activity than standard antibiotics against resistant strains, highlighting their potential as novel anti-infective chemotherapies (Liuzhou et al., 2015).

Chemical Reactivity and Modification

- Chemical Modification : The compound's derivatives can be modified through various chemical reactions, including lithiation and silylation, showcasing their versatile chemical properties and potential for further functionalization (Ivanov et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-tert-butyl-8-[(E)-(4-fluorophenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN6O/c1-15(2,3)12-13(23)22(14-19-17-9-21(14)20-12)18-8-10-4-6-11(16)7-5-10/h4-9H,1-3H3/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZNVTOXIJAGKS-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

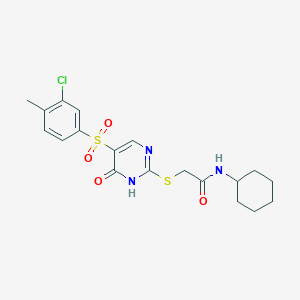

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559668.png)

![2,5-dimethyl-5-(4-methylpent-3-en-1-yl)-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2559670.png)

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2559671.png)

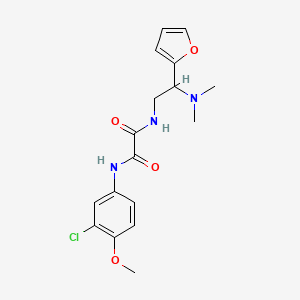

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylbenzamide](/img/structure/B2559672.png)

![Methyl (E)-4-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2559676.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2559679.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2559680.png)

![2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2559684.png)

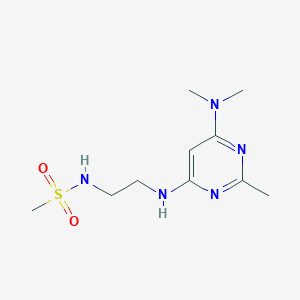

![4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2559689.png)